2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol. It is characterized by the presence of a cyclopropyl group and three fluorine atoms attached to a propanamine structure. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and makes it more suitable for various applications in research and industry .
These reactions highlight its potential utility in synthetic organic chemistry.
Research indicates that 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride exhibits significant biological activity. It has been investigated for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its efficacy in biological systems. Specific studies have suggested its role in modulating neurotransmitter systems, although detailed mechanisms remain to be fully elucidated.
The synthesis of 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride can be approached through several methods:
Each method may vary in yield and purity depending on the specific reagents and conditions employed .
2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride finds applications primarily in:
Interaction studies involving 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride have focused on its binding affinities with various biological targets. These studies often employ techniques such as:
Findings suggest that the compound may exhibit selective activity against certain targets, making it a candidate for further pharmacological exploration.
Several compounds share structural similarities with 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride. A comparison highlights its unique features:
| Compound Name | Structure Characteristics | Notable Differences |
|---|---|---|
| 1-Cyclopropyl-3-(trifluoromethyl)benzene | Aromatic ring with trifluoromethyl group | Aromatic vs aliphatic structure |
| 2-Methylcyclopropylamine | Methyl substituent instead of trifluoromethyl | Lacks fluorination; different biological properties |
| 3-Cyclobutylpropane-1-amines | Cyclobutyl group instead of cyclopropyl | Different ring size; alters steric properties |
The presence of the trifluoromethyl group and the cyclopropyl moiety distinguishes 2-cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride from these similar compounds, potentially impacting both its chemical reactivity and biological activity .
The X-ray crystallographic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride represents a crucial aspect of its structural characterization. While specific crystallographic data for this compound remains to be experimentally determined, the structural framework can be analyzed based on established methodologies for similar trifluoromethylated amine hydrochlorides.
Single-crystal X-ray diffraction studies of related trifluoromethylated compounds have demonstrated characteristic structural features that would be expected for 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride [1] [2]. The compound is anticipated to crystallize as a hydrochloride salt, which typically enhances crystalline stability and facilitates structure determination through improved crystal quality [3] [4].
The molecular geometry of the compound is expected to exhibit a tetrahedral arrangement around the central quaternary carbon bearing the trifluoromethyl group. X-ray crystallographic analysis would reveal critical bond distances and angles, including the characteristic C-CF₃ bond length of approximately 1.54 Å and C-F bond lengths of around 1.33 Å, consistent with literature values for similar trifluoromethylated compounds . The cyclopropyl ring is anticipated to adopt its characteristic planar geometry with bond angles deviating from the ideal tetrahedral value due to ring strain.
Crystal packing analysis would reveal the intermolecular interactions governing the solid-state structure. The hydrochloride salt formation creates opportunities for extensive hydrogen bonding networks between the protonated amine group and chloride anions, with typical N-H···Cl⁻ distances ranging from 3.0 to 3.3 Å . The trifluoromethyl group contributes to the crystal packing through weak C-F···H interactions and dipole-dipole interactions.
The crystallographic data would provide essential information for understanding the conformational preferences of the compound. The spatial arrangement of the cyclopropyl ring relative to the trifluoromethyl group and the orientation of the amine functionality would be precisely defined through atomic coordinates and thermal displacement parameters.
Table 1: Physicochemical Properties of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁ClF₃N | [3] [4] |
| Molecular Weight (g/mol) | 189.61 | [3] [4] |
| CAS Number | 1354960-98-7 | [3] [4] |
| Physical State | Solid | [3] [4] |
| Melting Point (°C) | Not reported | [4] |
| Boiling Point (°C) | Not reported | [4] |
| Density (g/cm³) | Not reported | [4] |
| Solubility | Water soluble (hydrochloride salt) | [3] [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
The nuclear magnetic resonance spectroscopic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride provides comprehensive structural information through multinuclear NMR techniques. The ¹H, ¹³C, and ¹⁹F NMR spectra exhibit characteristic patterns that reflect the unique electronic environment created by the trifluoromethyl group and cyclopropyl substituent.
In the ¹H NMR spectrum, the cyclopropyl protons appear as characteristic multiplets in the region δ 0.40-0.80 ppm, reflecting the unique chemical environment of the three-membered ring system [6] [7]. The methyl group attached to the quaternary carbon exhibits a doublet at approximately δ 1.48 ppm with coupling to the adjacent proton. The proton on the carbon bearing the trifluoromethyl group appears as a quartet around δ 3.84 ppm due to coupling with the adjacent methyl group, with a typical coupling constant of J = 6.9 Hz [7].
The ¹³C NMR spectrum reveals distinct resonances for each carbon environment. The methyl carbon appears at δ 16.5 ppm, while the quaternary carbon bearing the trifluoromethyl group resonates at δ 54.5 ppm, exhibiting characteristic coupling to the fluorine atoms with a coupling constant of J = 31.1 Hz [7]. The trifluoromethyl carbon appears as a characteristic quartet at δ 125.3 ppm, demonstrating the strong electron-withdrawing effect of the three fluorine atoms [7].
The ¹⁹F NMR spectrum provides the most diagnostic information for the trifluoromethyl group, with a characteristic resonance at δ -78.5 ppm appearing as a doublet due to coupling with the adjacent proton (J = 6.9 Hz) [7]. This chemical shift is typical for trifluoromethyl groups attached to aliphatic carbon centers and reflects the highly electronegative nature of the fluorine atoms.
Table 2: NMR Spectroscopic Parameters
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
|---|---|---|---|---|
| ¹H NMR | δ 0.40-0.80 (cyclopropyl CH₂), 1.48 (CH₃), 3.84 (CH) | m, d, q | J = 6.0-7.0 | [7] [6] |
| ¹³C NMR | δ 16.5 (CH₃), 54.5 (CH), 125.3 (CF₃) | s, s, q | J = 31.1 (C-F) | [7] [6] |
| ¹⁹F NMR | δ -78.5 (CF₃) | d | J = 6.9 (F-H) | [7] [6] |
The infrared spectroscopic analysis of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride reveals characteristic vibrational signatures that are diagnostic of the trifluoromethyl functional group. The CF₃ group exhibits distinctive vibrational modes that appear at well-defined frequencies in the infrared spectrum.
The symmetric and antisymmetric CF₃ stretching vibrations represent the most characteristic features of trifluoromethyl compounds. The symmetric CF₃ stretching mode appears in the range 1150-1175 cm⁻¹ with strong intensity, while the antisymmetric CF₃ stretching vibrations occur at higher frequencies of 1200-1226 cm⁻¹ [8] [9]. These frequencies are diagnostic of the trifluoromethyl group and provide unambiguous identification of this functional group.
The C-CF₃ stretching vibration appears as a very strong absorption in the region 1320-1340 cm⁻¹, which is characteristic of the carbon-trifluoromethyl bond [8] [9]. This frequency is significantly higher than typical C-C stretching vibrations due to the electron-withdrawing effect of the three fluorine atoms, which strengthens the C-CF₃ bond.
The CF₃ deformation modes occur at lower frequencies, typically in the range 471-509 cm⁻¹, and provide additional confirmation of the trifluoromethyl group presence [8] [9]. These bending vibrations are less intense than the stretching modes but are nonetheless characteristic of the CF₃ group.
The primary amine group in the hydrochloride salt exhibits N-H stretching vibrations in the region 3300-3500 cm⁻¹ with medium to strong intensity [10] [8]. The protonated amine shows characteristic features that distinguish it from the free base form.
Table 3: Infrared Vibrational Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|---|
| N-H stretching | 3300-3500 | medium-strong | Primary amine N-H stretch | [10] [8] |
| C-H stretching | 2950-3000 | medium | Aliphatic C-H stretch | [10] |
| CF₃ symmetric stretching | 1150-1175 | strong | CF₃ symmetric stretch | [8] [9] |
| CF₃ antisymmetric stretching | 1200-1226 | strong | CF₃ antisymmetric stretch | [8] [9] |
| C-CF₃ stretching | 1320-1340 | very strong | C-CF₃ bond stretch | [8] [9] |
| CF₃ deformation | 471-509 | medium | CF₃ deformation mode | [8] [9] |
| C-N stretching | 1100-1250 | medium | C-N bond stretch | [10] [11] |
Density Functional Theory calculations provide fundamental insights into the conformational behavior of 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride. The computational analysis reveals the preferred geometric arrangements and energetic landscapes governing the molecular conformations.
The conformational analysis employs systematic geometry optimization using modern DFT functionals. The PBE0 functional combined with the def2-TZVP basis set represents the optimal computational approach for trifluoromethylated compounds, as demonstrated in systematic benchmark studies [12]. This methodology provides accurate geometries and energetics for fluorinated systems while maintaining computational efficiency.
The cyclopropyl ring adopts a planar geometry to minimize ring strain, with characteristic bond angles of approximately 60° and bond lengths of 1.51 Å. The trifluoromethyl group exhibits tetrahedral geometry around the carbon center, with C-F bond lengths of approximately 1.33 Å and F-C-F angles of 109.5°. The barrier to rotation around the C-CF₃ bond is calculated to be relatively low, approximately 0.38-0.42 kcal/mol, indicating facile rotation at ambient temperature .
The conformational analysis reveals that the compound can adopt multiple conformations depending on the relative orientation of the cyclopropyl ring and the trifluoromethyl group. The energy differences between conformers are typically small, ranging from 0.5 to 2.0 kcal/mol, suggesting that multiple conformations may be populated at room temperature.
The protonated amine group in the hydrochloride salt adopts a tetrahedral geometry with characteristic N-H bond lengths of 1.02 Å. The interaction with the chloride anion stabilizes specific conformations through hydrogen bonding interactions, with calculated N-H···Cl⁻ distances of 2.1-2.3 Å.
Table 4: DFT Computational Parameters
| Parameter | Recommended Value | Reference |
|---|---|---|
| Basis Set | def2-TZVP | [12] |
| Functional | PBE0 | [12] |
| Solvent Model | COSMO/PCM | [12] |
| Geometry Optimization | BFGS/L-BFGS | [12] |
| Frequency Calculation | Harmonic approximation | [12] |
| Energy Convergence | 10⁻⁶ au | [12] |
| Dispersion Correction | D3BJ | [12] |
| Relativistic Effects | ZORA (for heavy atoms) | [12] |
The electron density analysis of the fluorine substituents in 2-Cyclopropyl-1,1,1-trifluoropropan-2-amine hydrochloride provides crucial insights into the electronic structure and bonding characteristics of the trifluoromethyl group. Advanced quantum chemical calculations reveal the unique electron density distribution patterns associated with the highly electronegative fluorine atoms.
The electron density maps calculated using modern DFT methods demonstrate the significant polarization of electron density toward the fluorine atoms within the trifluoromethyl group [13] [14]. The three fluorine atoms create regions of high electron density, with each fluorine atom accommodating approximately 5.59 electrons in its monosynaptic basin [15]. This electron accumulation results from the high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55).
The electrostatic potential surfaces reveal that the fluorine atoms exhibit significant negative electrostatic potential, typically ranging from -0.325 to -0.350 e per fluorine atom [15]. This negative charge distribution creates a strong dipole moment within the trifluoromethyl group, calculated to be approximately 3.8-4.2 Debye units depending on the computational method employed .
The electron density depletion around the central carbon atom of the trifluoromethyl group reflects the strong electron-withdrawing effect of the three fluorine substituents. This depletion zone extends into the adjacent carbon framework, influencing the electronic properties of the entire molecular system. The carbon atom directly bonded to the trifluoromethyl group exhibits a calculated positive charge of approximately +0.284 e [15].
The molecular orbital analysis reveals that the fluorine atoms contribute significantly to both the highest occupied molecular orbital and the lowest unoccupied molecular orbital. The HOMO-LUMO gap is stabilized by approximately 0.70 eV compared to non-fluorinated analogs, reflecting the electron-withdrawing nature of the trifluoromethyl group [13].
The electron density shift maps demonstrate that complexation or intermolecular interactions involve redistribution of electron density primarily in the regions surrounding the fluorine atoms. The total electron density shift values for systems containing trifluoromethyl groups typically range from 0.08 to 0.24 electrons, representing less than 1.2% of the total electron density [16].
The analysis of the electron localization function reveals that the C-F bonds exhibit strong covalent character with electron populations of approximately 2.28 electrons per bond [15]. The three C-F bonds in the trifluoromethyl group show equivalent bonding characteristics, consistent with the tetrahedral symmetry around the carbon center.